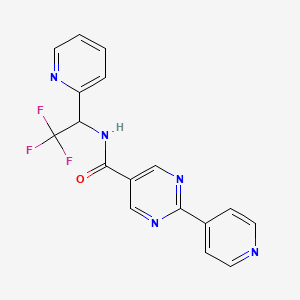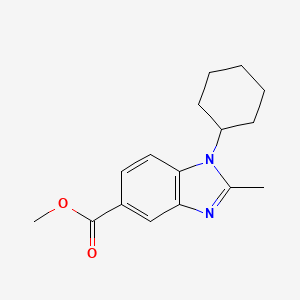![molecular formula C10H15N3O3 B1491846 5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098038-94-7](/img/structure/B1491846.png)
5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Descripción general
Descripción
Pyrrolopyridine derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are known to exhibit potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves the reaction of a pyrrolopyridine ring with various substituents . The specific synthesis process can vary depending on the desired derivative and its intended application .Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives typically includes a pyrrolopyridine ring, which can be substituted at various positions to create different derivatives .Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions, depending on the substituents present on the pyrrolopyridine ring . These reactions can be used to create a wide range of derivatives with different properties and potential applications .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives can vary widely, depending on the specific derivative and its structure . These properties can include factors such as molecular weight, solubility, and stability .Aplicaciones Científicas De Investigación
Antiviral and Antitumor Activities
Pyrrolopyridine derivatives have shown antiviral and antitumor activities, indicating that they could be used in the development of new therapies for viral infections and cancer.
Each of these fields presents a unique opportunity to explore the scientific applications of “5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.” Further research and experimentation would be necessary to determine the compound’s efficacy and potential in these areas .
Mecanismo De Acción
Target of Action
The primary targets of 5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione interacts with FGFRs, inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis. By inhibiting FGFRs, the compound disrupts these pathways, leading to a decrease in tumor growth and progression .
Pharmacokinetics
It is known that the compound has a low molecular weight, which could be beneficial for its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Direcciones Futuras
Given the potential therapeutic applications of pyrrolopyridine derivatives, future research in this area is likely to focus on the development of new derivatives with improved properties and efficacy . This could include the synthesis of new derivatives, as well as further studies to better understand the mechanism of action of these compounds .
Propiedades
IUPAC Name |
5-(2-aminoacetyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-12-9(15)6-2-3-13(8(14)4-11)5-7(6)10(12)16/h6-7H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJUFMASVOFQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B1491767.png)






![1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1491778.png)
![2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1491779.png)
![4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1491782.png)
![4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1491783.png)
